REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](F)=[CH:8][CH:7]=1)=[O:5])[CH3:2].[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:8][CH:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C2=CC=CC=C12)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The tube was capped
|
Type
|
CUSTOM
|
Details
|
the reaction tube was exposed to microwave irradiation (100° C., 3 min)
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The pyrrolidine was evaporated
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred to a separation funnel with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 2 M NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(C2=CC=CC=C12)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |